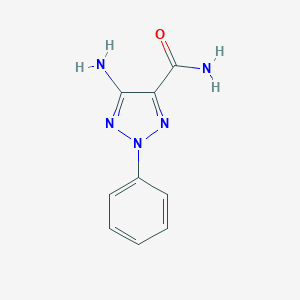

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Overview

Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.

Mode of Action

Triazole derivatives are known to interact with various enzymes and receptors, showing versatile biological activities . They can inhibit enzymes by competition and stop the elongation of the viral nucleic acid chain .

Biochemical Pathways

Triazole derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is a solid powder at ambient temperature , which could influence its bioavailability.

Result of Action

Similar compounds have shown high potency in inhibiting xanthine oxidase, an enzyme involved in purine metabolism .

Action Environment

The compound is stable at ambient temperature , suggesting that it may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has good thermal stability .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of arylazides, amines, and 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a donor of the cyanoacetic acid fragment . This reaction is carried out under mild conditions and does not require the use of transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These analogues have been studied for their xanthine oxidase inhibitory activity.

5-Amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid derivatives: These compounds have shown significant anticancer activity.

Uniqueness

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Biological Activity

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting its potential applications in treating various diseases, particularly infectious diseases like Chagas disease.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 204.19 g/mol. The presence of an amino group and a phenyl group enhances its biological activity and interaction with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes required for microbial survival.

Antiparasitic Activity

One of the most significant areas of research for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. A series of studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent antiparasitic effects. For instance, one study identified a compound from this series with submicromolar activity against T. cruzi, showing significant suppression of parasite burden in infected mouse models .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the triazole core or peripheral substituents can significantly affect potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Replacement of amino group with H or Me | Inactive |

| Substitution at position 4 with halogens | Enhanced activity |

| Alteration of the phenyl group | Variable effects depending on substitution pattern |

These findings suggest that specific functional groups are essential for maintaining bioactivity and that careful optimization can lead to more potent derivatives.

Case Studies

- Chagas Disease Treatment : A study screened a library of compounds based on the triazole scaffold against T. cruzi. The most potent compound showed high selectivity (>100-fold) against VERO cells and significant efficacy in reducing parasitic load in mice .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Screening : Various derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, showing broad-spectrum antimicrobial activity.

Properties

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDNAOXHXCIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346031 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103752-72-3 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.